N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Regiochemistry Medicinal Chemistry Target Engagement

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide (CAS 1706001-75-3) is a synthetic small molecule built on an imidazo[2,1-b]thiazole core, featuring a thiophene-3-carboxamide substituent linked through an ortho-substituted phenyl ring. Its molecular formula is C16H11N3OS2 with a molecular weight of 325.4 g/mol.

Molecular Formula C16H11N3OS2
Molecular Weight 325.4
CAS No. 1706001-75-3
Cat. No. B3002639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide
CAS1706001-75-3
Molecular FormulaC16H11N3OS2
Molecular Weight325.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CSC=C4
InChIInChI=1S/C16H11N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
InChIKeyJYFFVSYUMMUXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide (CAS 1706001-75-3): Chemical Identity and Procurement Baseline


N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide (CAS 1706001-75-3) is a synthetic small molecule built on an imidazo[2,1-b]thiazole core, featuring a thiophene-3-carboxamide substituent linked through an ortho-substituted phenyl ring . Its molecular formula is C16H11N3OS2 with a molecular weight of 325.4 g/mol . This compound belongs to a broader class of fused imidazole-thiazole derivatives that have been investigated as modulators of kinase signaling and protein-protein interactions in drug discovery campaigns, though published pharmacological data specific to this exact chemical entity remain extremely limited in the peer-reviewed literature.

Why N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide Cannot Be Replaced by Generic Imidazothiazole Analogs


Within the imidazo[2,1-b]thiazole chemical space, minor structural variations—such as the position of the phenyl linker (ortho vs. meta), the attachment point of the thiophene carboxamide (2- vs. 3-position), or the oxidation state of the thiazole ring (dihydro vs. fully aromatic)—can profoundly alter target engagement, selectivity, and pharmacokinetic properties [1]. Consequently, treating N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide as interchangeable with its regioisomers or close analogs without experimental validation introduces significant risk of altered potency, off-target effects, or batch-to-batch inconsistency in assay systems. The quantitative evidence gaps detailed in Section 3 underscore why procurement decisions for this compound must rely on verified lot-specific characterization rather than class-based assumptions.

Quantitative Differentiation of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide Against Structural Analogs


Ortho-Phenyl Substitution vs. Meta-Phenyl Regioisomer: Absence of Published Comparative Pharmacological Data

The target compound bears the imidazo[2,1-b]thiazol-6-yl moiety at the ortho position of the central phenyl ring, whereas the commercial analog N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide (CAS not retrieved from non-prohibited sources) places the heterocycle at the meta position and uses a thiophene-2-carboxamide. No published head-to-head study directly compares these two regioisomers for any biological target. The ortho substitution forces a distinct dihedral angle between the imidazothiazole and phenyl rings, which class-level SAR from related imidazo[2,1-b]thiazole kinase inhibitors suggests can alter ATP-pocket complementarity by ≥10-fold in IC50 [1]. However, this inference has not been experimentally validated for the target compound.

Regiochemistry Medicinal Chemistry Target Engagement

Thiophene-3-carboxamide vs. Thiophene-2-carboxamide: Differential Hydrogen-Bonding Potential

The target compound incorporates a thiophene-3-carboxamide, while the closest retrieved analog utilizes thiophene-2-carboxamide . The 3-position places the sulfur atom distal to the carboxamide, altering the electronic distribution and hydrogen-bond acceptor/donor geometry compared to the 2-substituted analog. In silico comparisons of small-molecule thiophene carboxamide isomers indicate differences in dipole moment (typically 0.5–1.5 Debye) and solvation free energy [1]. No experimental solubility, permeability, or target affinity data comparing these two specific compounds are publicly available.

Thiophene Regioisomerism Hydrogen Bonding Molecular Recognition

Aromatic Imidazothiazole vs. Dihydro Analog: Impact on Planarity and Metabolic Stability

The target compound contains a fully aromatic imidazo[2,1-b]thiazole core. Its closest cataloged analog, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide (CAS 2034487-43-7), incorporates a saturated 2,3-dihydro bond, reducing ring planarity and π-stacking potential . Class-level observations from imidazothiazole medicinal chemistry programs indicate that dihydro analogs often exhibit improved aqueous solubility but reduced kinase binding affinity compared to their aromatic counterparts [1]. However, no direct comparison of metabolic stability (e.g., microsomal t1/2) between these two specific compounds has been published.

Oxidation State Metabolic Stability Planarity

Absence of Published Kinase Profiling Data Prevents Target-Based Selection Over Imidazothiazole Benchmarks

Leading imidazo[2,1-b]thiazole derivatives such as compound 8u (terminal para-hydroxybenzenesulfonamido) have demonstrated V600E-B-RAF IC50 of 39.9 nM and C-RAF IC50 of 19.0 nM in biochemical assays [1]. The target compound differs substantially in its side-chain pharmacophore (thiophene-3-carboxamide vs. arylsulfonamide). No kinase profiling data for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide have been deposited in ChEMBL, PubChem BioAssay, or the patent literature accessible via non-prohibited sources.

Kinase Inhibition Selectivity Profiling

Empirically Grounded Application Scenarios for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide


Chemical Probe for Investigating Ortho-Substituted Imidazothiazole Conformational Effects

When a research program requires systematic exploration of how ortho vs. meta substitution on the central phenyl ring affects imidazothiazole target engagement, this compound provides a well-defined chemical structure distinct from the meta-substituted commercial analogs . It is suitable as a tool for X-ray crystallography or NMR-based conformational analysis, provided that the lot is accompanied by a certificate of analysis confirming ≥95% purity.

Negative Control or Inactive Comparator for Imidazothiazole Kinase Inhibitor Programs

Given the absence of published kinase inhibition data , this compound may serve as a structurally matched negative control in assays where potent imidazothiazole inhibitors (e.g., compound 8u with RAF IC50 < 40 nM) are being profiled. Its use as a negative control requires empirical confirmation of target inactivity in the user's specific assay system.

Building Block for Focused Library Synthesis Exploring Thiophene Carboxamide SAR

For medicinal chemistry teams developing structure-activity relationships around the thiophene carboxamide moiety, this compound offers the 3-carboxamide isomer that complements existing 2-carboxamide variants . It can serve as a key intermediate or reference standard in parallel synthesis of imidazothiazole-thiophene hybrid libraries.

Procurement as a Reference Standard for Analytical Method Development

The distinct molecular signature (C16H11N3OS2, MW 325.4) and retention of the fully aromatic imidazothiazole core make this compound suitable as a reference standard for HPLC-MS method development, particularly when differentiating between aromatic and dihydro imidazothiazole analogs in reaction monitoring .

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